tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate
Overview
Description
Scientific Research Applications
Environmental and Biodegradation Studies
- Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants (Runzeng Liu & S. Mabury, 2020) discusses synthetic phenolic antioxidants (SPAs), including those with tert-butyl groups, highlighting their environmental presence and potential human exposure risks. SPAs like BHT (butylated hydroxytoluene) are noted for their widespread use in industrial products to extend shelf life through oxidative reaction retardation. The study examines SPAs' environmental detection, human exposure pathways, and associated toxicological concerns, such as hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).
Synthetic Applications
- Applications in Synthesis of N-Heterocycles via Sulfinimines (R. Philip et al., 2020) reviews the use of chiral sulfinamides, particularly tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles, which are crucial structural motifs in many natural products and therapeutically relevant compounds. This showcases the utility of tert-butyl-containing compounds in complex organic synthesis, offering potential analogies to the synthetic versatility of tert-Butyl 1-(3,4-dichlorobenzyl)-4-piperidinylcarbamate (Philip et al., 2020).
Environmental Remediation Techniques
- Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater (S. Thornton et al., 2020) provides insight into the degradation pathways and environmental fate of ETBE, another tert-butyl compound. This study’s focus on microbial degradation pathways and the influence of environmental conditions on the biodegradation process could be relevant for understanding how this compound might behave in similar contexts (Thornton et al., 2020).
Pollution and Environmental Health
- Review of MTBE Biodegradation and Bioremediation (S. Fiorenza & H. Rifai, 2003) highlights the challenges and advancements in biodegradation and bioremediation of MTBE, a gasoline oxygenate with tert-butyl groups. The review discusses aerobic and anaerobic degradation pathways, the role of microorganisms, and the impact of co-contaminants, which could be pertinent to environmental research involving this compound (Fiorenza & Rifai, 2003).
Properties
IUPAC Name |
tert-butyl N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-17(2,3)23-16(22)20-13-6-8-21(9-7-13)11-12-4-5-14(18)15(19)10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZURFUQMFTUBTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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